molecular formula C18H34Br2O2 B099531 9,10-Dibromooctadecanoic acid CAS No. 19117-94-3

9,10-Dibromooctadecanoic acid

Cat. No. B099531
CAS RN: 19117-94-3
M. Wt: 442.3 g/mol
InChI Key: UXHXSKUOVZUHBJ-UHFFFAOYSA-N
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Description

9,10-Dibromooctadecanoic acid is a long-chain fatty acid . It has been used in the development of a multifunctional nanocatalyst against water toxicity .


Synthesis Analysis

A facile, soft, and rapid chemical synthesis route has been reported to obtain 9,10-dibromooctadecanoic acid-coated Ag@Ag2O core–shell nanostructures (ACSN) using a controlled amount of H2O2–HBr . This coating and core–shell arrangement simultaneously enhanced the stability and shelf life of nanoparticles .


Molecular Structure Analysis

The molecular formula of 9,10-Dibromooctadecanoic acid is C18H34Br2O2 . It has a molecular weight of 442.26900 .


Chemical Reactions Analysis

The 9,10-Dibromooctadecanoic acid has been used in the development of a nanocatalyst against water toxicity . The nanocatalyst demonstrated superior multifunctional catalytic activity attributed to their core–shell morphology .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Dibromooctadecanoic acid are as follows :

Scientific Research Applications

Monolayer Structures and Chiral Assemblies

The study of self-assembled monolayer structures, such as those formed by the iodination products of elaidic and oleic acids, provides insights into the chiral assembly of racemic mixtures. This research highlights the formation of heterochiral structures on surfaces, with implications for understanding molecular interactions in two-dimensional crystals (Cai & Bernasek, 2005).

Plant Cutins and Suberins

Epoxyoctadecanoic acids, including 9,10-epoxy-18-hydroxyoctadecanoic acid, are significant constituents of plant cutins and suberins. These compounds contribute up to 60% of the total monomers in some polymers, playing a crucial role in plant biology (Holloway & Deas, 1973).

Conversion to Dihydrosterculic Acid

Research on the conversion of oleic acid to dihydrosterculic acid by Lactobacillus arabinosus highlights a biochemical transformation process relevant to fatty acid metabolism and microbiology (Polacheck, Tropp, & Law, 1966).

Phase Behavior in Bipolar Fatty Acid Monolayers

Studies on the phase behaviors of monohydroxy- and dihydroxy-substituted fatty acids, including 9,10-dihydroxyoctadecanoic acid, provide valuable information for understanding molecular interactions at the air-water interface. This has implications for material science and surface chemistry (Huda, Fujio, & Uzu, 1996).

Role in Organic Reactions

The treatment of certain dihydroxy acids, such as 9,10-dihydroxystearic acid, with strong alkalis demonstrates interesting organic reactions like rearrangement and fission. This has implications for synthetic organic chemistry (Dytham & Weedon, 1960).

Inhibition of Dihydrosterculic Acid Biosynthesis

The inhibition of dihydrosterculic acid biosynthesis by 10-thiastearic acid in Crithidia fasciculata highlights potential applications in antiprotozoal agent design and understanding of fatty acid biosynthesis (Pascal, Mannarelli, & Ziering, 1986).

Future Directions

The 9,10-Dibromooctadecanoic acid has been used in the development of a nanocatalyst against water toxicity . The results suggest that this is an efficient and cost-effective method for purifying wastewater from organic and inorganic toxicity . This opens up potential future directions in environmental applications .

properties

IUPAC Name

9,10-dibromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34Br2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXSKUOVZUHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275840
Record name 9,10-dibromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dibromooctadecanoic acid

CAS RN

19117-94-3, 18485-62-6
Record name 9,10-Dibromostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019117943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-dibromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Hasan, A Rauf - New Journal of Chemistry, 2021 - pubs.rsc.org
Nanomaterials exhibiting engineered surface characteristics have drawn great interest towards various environmental applications. Here, a facile, soft, and rapid chemical synthesis …
Number of citations: 0 pubs.rsc.org
MSFLK Jie, J Mustafa, MK Pasha - Chemistry and physics of lipids, 1999 - Elsevier
Five fatty ester derivatives of podophyllotoxin have been prepared by reacting the corresponding fatty acids with the hydroxy group of podophyllotoxin in the presence of …
Number of citations: 21 www.sciencedirect.com
J Nevenzel, D Howton - The Journal of Organic Chemistry, 1957 - ACS Publications
By a series of reactions analogous to that em-ployed earlier1 2 in the preparation of linoleic-l-C14 acid, oleic-l-C14 acid has now been synthesized by radiocarbonation of the Grignard …
Number of citations: 29 pubs.acs.org
P Bendig, L Maier, K Lehnert, H Knapp… - … in Mass Spectrometry, 2013 - Wiley Online Library
RATIONALE Brominated vegetable oil (BVO) is frequently used as a solubility transmitter in soft drinks. Being banned in Europe and Japan but permitted in the United States and …
DS Sgoutas, HJ Goller - Biochemistry, 1970 - ACS Publications
Hans J. Gollerf and Demetrios S. Sgoutast abstract: The specificity of rat liver cholesterol ester hy-drolase activity (EC 3.1. 1.13) was further investigated. Cho-lesterol esters of …
Number of citations: 20 pubs.acs.org
S Hasan, A Rauf - Materials Today: Proceedings, 2021 - Elsevier
Even though the photocatalytic methods are better scientific tool for treating hazardous organic contaminants, most of the current photocatalysts are unable to employ sunlight …
Number of citations: 1 www.sciencedirect.com
Y YAMADA - jlc.jst.go.jp
Reaction of various types of organic halides with a monovalent cobalt complex, chlorotris (triphenylphosphine) cobalt (I) is described. Reaction of benzylic monohalides, dihalides and …
Number of citations: 0 jlc.jst.go.jp
D MOMOSE, K IGUCHI, T SUGIYAMA… - Chemical and …, 1984 - jstage.jst.go.jp
Reaction of various types of organic halides with a monovalent cobalt complex, chlorotris (triphenylphosphine) cobalt (I) is described. Reaction of benzylic monohalides, dihalides and …
Number of citations: 18 www.jstage.jst.go.jp
M Remberger, PÅ Hynning, AH Neilson - Journal of Chromatography A, 1990 - Elsevier
A comprehensive investigation was carried out on the cyclohexane-soluble extracts from three sediment samples. Elemental analysis of the residue after careful removal of solvent …
Number of citations: 40 www.sciencedirect.com
H Mu, C Wesén, T Novák, P Sundin… - … of Chromatography A, 1996 - Elsevier
Chlorinated carboxylic acids of fatty acid character have been shown to account for up to 90% of the extractable, organically bound chlorine (EOCl) in fish. To facilitate the detection of …
Number of citations: 35 www.sciencedirect.com

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